molecular formula C8H14O3 B6244036 1-ethyl-2-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers CAS No. 2751616-20-1

1-ethyl-2-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6244036
CAS No.: 2751616-20-1
M. Wt: 158.2
InChI Key:
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Description

1-ethyl-2-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers, is an organic compound with the molecular formula C8H14O3. This compound is characterized by the presence of a cyclopentane ring substituted with an ethyl group, a hydroxyl group, and a carboxylic acid group. The term “mixture of diastereomers” indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other.

Preparation Methods

The synthesis of 1-ethyl-2-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers, can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanone with ethylmagnesium bromide to form 1-ethylcyclopentanol. This intermediate is then oxidized to 1-ethyl-2-hydroxycyclopentanone, which undergoes further oxidation to yield the desired carboxylic acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-ethyl-2-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers, undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid catalysts like sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ethyl-2-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers, has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying stereoisomerism and its effects on biological activity.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or analgesic effects, is ongoing.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-2-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers, depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential effects on cellular processes and signaling pathways.

Comparison with Similar Compounds

1-ethyl-2-hydroxycyclopentane-1-carboxylic acid, Mixture of diastereomers, can be compared with other similar compounds, such as:

    1-ethyl-2-hydroxycyclopentane-1-carboxylate: An ester derivative with different reactivity and applications.

    1-ethyl-2-hydroxycyclopentane-1-carboxamide: An amide derivative with potential pharmaceutical applications.

    1-ethyl-2-hydroxycyclopentane-1-carboxaldehyde: An aldehyde derivative used in organic synthesis.

The uniqueness of this compound, lies in its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2751616-20-1

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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